1-(6-Methoxy-2-naphthyl)ethanol

Asymmetric Catalysis Naproxen Synthesis Palladium-Catalyzed Carbonylation

QC laboratories relying on non-certified structural analogs for naproxen impurity testing face regulatory non-compliance and forced method revalidation. 1-(6-Methoxy-2-naphthyl)ethanol is the EP/USP-designated Naproxen Impurity K reference standard. • EP/USP certified impurity standard-non-certified analogs require full method revalidation • ≥98% (HPLC) purity with documented expiry dating supports GMP batch release workflows • Chiral intermediate for Pd-catalyzed asymmetric Naproxen carbonylation (90% yield, 81% e.e.) • Defined solubility profile: 30 mg/mL in DMF/DMSO/EtOH; XLogP3 2.8 for HPLC method optimization

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 77301-42-9
Cat. No. B028278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxy-2-naphthyl)ethanol
CAS77301-42-9
Synonyms6-Methoxy-α-methyl-2-Naphthalenemethanol;  (+/-)-1-(6-Methoxynaphthyl)ethanol;  1-(6’-Methoxy-2-naphthyl)ethanol;  2-(1-Hydroxyethyl)-6-methoxynaphthalene;  α-(6-Methoxy-2-naphthyl)ethanol;  Naproxen Impurity K; 
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O
InChIInChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3
InChIKeyOUVJWFRUESFCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methoxy-2-naphthyl)ethanol: Procurement & Technical Baseline


1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9, C₁₃H₁₄O₂, MW 202.25 g/mol) is a naphthalene derivative featuring a 6-methoxy substituent and a chiral secondary alcohol at the 1-position [1]. It is officially recognized as Naproxen EP Impurity K (Naproxen Related Compound K) and serves as a key synthetic intermediate in the asymmetric synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen . Commercial preparations typically exhibit purity ≥98% (HPLC) with a melting point range of 111–114°C and are supplied as white to off-white crystalline solids . Its dual role as both a validated impurity standard and a chiral building block distinguishes it from non-functionalized naphthyl alcohols in pharmaceutical quality control and asymmetric synthesis workflows.

Certified Standard
Naproxen EP Impurity K / USP Related Compound K for impurity profiling and method validation
Chiral Intermediate
6-Methoxy chiral building block for asymmetric synthesis of (S)-Naproxen via carbonylation or biocatalysis

Why Structural Analogs Cannot Substitute


The 6-methoxy substituent on the naphthalene ring of 1-(6-Methoxy-2-naphthyl)ethanol confers distinct physicochemical properties and biological recognition that preclude substitution with unsubstituted naphthyl alcohols (e.g., 1-(2-naphthyl)ethanol) or regioisomers (e.g., 1-(1-naphthyl)ethanol) [1]. In biocatalytic deracemization systems, the methoxy group critically influences substrate acceptance and stereochemical outcome—while 1-(2-naphthyl)ethanol achieves >99% eeS and 98.8% yield, the 6-methoxy analog yields 86.3% with 82.6% eeS under identical conditions, demonstrating substrate-dependent enantioselectivity that directly impacts process optimization [2]. Furthermore, the compound is pharmacopeial-defined (EP/USP) as a specific impurity standard, meaning substitution with non-certified analogs invalidates regulatory compliance in analytical method validation . Procurement decisions must therefore be guided by the specific methoxy substitution pattern and validated reference standard designation.

Methoxy substitution pattern
The 6-methoxy group influences biocatalytic substrate acceptance; substitution with unsubstituted naphthyl alcohols may shift enantioselectivity and yield.
Pharmacopeial certification
Only this compound is recognized as EP Impurity K; structural analogs lack pharmacopeial certification and may not meet regulatory requirements without full revalidation.
Biocatalytic specificity
The 6-methoxy-2-naphthyl pattern is essential for whole-cell deracemization; regioisomers and 4-fluoro derivatives show no conversion in this system.

Quantitative Performance vs. Structural Analogs


Asymmetric Carbonylation Efficiency and Selectivity

1-(6-Methoxy-2-naphthyl)ethanol undergoes PdCl₂-CuCl₂-DDPPI catalyzed asymmetric carbonylation to yield (S)-Naproxen methyl ester with 90% chemical yield and 81% enantiomeric excess (e.e.) [1]. In contrast, non-methoxylated analogs such as 1-(2-naphthyl)ethanol do not directly participate in this pharmaceutical carbonylation pathway due to the absence of the requisite 6-methoxy directing group. This functional group enables coordination to the palladium catalyst and facilitates the stereoselective carbon monoxide insertion step.

Asymmetric Carbonylation
Class-level
90% yield / 81% e.e.
Non-methoxylated analogs: no direct carbonylation
6-methoxy group enables Pd-catalyzed route; essential for Naproxen synthesis.
PdCl₂-CuCl₂-DDPPI, 100°C, 8 MPa CO.
Asymmetric Catalysis Naproxen Synthesis Palladium-Catalyzed Carbonylation

Biocatalytic Deracemization Performance Comparison

Using Rhodotorula kratochvilovae (MTCC 13029) whole-cell biocatalyst, rac-1-(6-methoxy-2-naphthyl)ethanol undergoes deracemization to S-1-(6-methoxy-2-naphthyl)ethanol with 86.3% yield and 82.6% eeS under initial conditions [1]. Under the same experimental system, rac-1-(6-methyl-2-naphthyl)ethanol achieves 96.4% yield and 98.2% eeS, while rac-1-(2-naphthyl)ethanol yields 98.8% with >99% eeS. This quantitative rank order (2-naphthyl > 6-methyl > 6-methoxy) demonstrates that the electron-donating 6-methoxy substituent reduces substrate acceptance and stereoselectivity compared to less electron-rich analogs.

Biocatalytic Deracemization
Head-to-head
Target: 86.3% yield, 82.6% eeS
Comparator (2-naphthyl): 98.8% yield, >99% eeS
Substrate-dependent enantioselectivity; 6-methoxy group reduces yield and ee.
R. kratochvilovae, pH 7.0, 30°C, 2 mM substrate.
Biocatalysis Enantioselective Synthesis Yeast Whole-Cell Deracemization

Pharmacopeial Recognition as an Impurity Standard

1-(6-Methoxy-2-naphthyl)ethanol is codified as Naproxen EP Impurity K (PhEur) and Naproxen USP Related Compound K [1]. It is supplied as a certified pharmaceutical impurity standard with purity ≥98.0% (HPLC) and documented shelf-life parameters [2]. Structural analogs including 1-(2-naphthyl)ethanol, 1-(1-naphthyl)ethanol, and 1-(6-methyl-2-naphthyl)ethanol are not recognized by EP or USP monographs for Naproxen impurity profiling and thus cannot be used for validated analytical method qualification or batch release testing.

Pharmacopeial Status
Class-level
EP Impurity K / USP Related Compound K
Certified reference standard for regulatory impurity profiling.
Non-certified analogs not recognized by EP/USP monographs.
Pharmaceutical Impurity Regulatory Compliance Analytical Reference Standard

Optimized Biocatalytic Conditions for High Enantiopurity

While initial deracemization of rac-1-(6-methoxy-2-naphthyl)ethanol yields 86.3% with 82.6% eeS, systematic optimization of physicochemical parameters (substrate concentration: 2 mM, 2% glucose, 30°C, pH 7.0, 100 mg/mL cell concentration) elevates performance to 92.3% yield with >99% eeS [1]. Gram-scale preparation under these optimized conditions maintains 92.8% yield with >99% eeS, demonstrating process scalability [1]. In contrast, rac-1-(1-naphthyl)ethanol and rac-1-(4-fluoro-1-naphthyl)ethanol were not deracemized at all under identical conditions, highlighting the stringent substrate specificity of the biocatalytic system.

Optimized Deracemization
Head-to-head
92.3% yield, >99% eeS
1-naphthyl / 4-fluoro: 0% conversion
6-methoxy pattern essential; regioisomer and fluoro analog inactive in this system.
Gram-scale: 92.8% yield, >99% eeS.
Process Optimization Biocatalysis Enantiopure Synthesis

Solubility and Lipophilicity Profile

1-(6-Methoxy-2-naphthyl)ethanol exhibits a computed XLogP3 value of 2.8 and demonstrates solubility of 30 mg/mL in DMF, DMSO, and ethanol, but only 0.125 mg/mL in ethanol:PBS (pH 7.2) (1:7) [1]. The 6-methoxy group increases hydrophilicity relative to unsubstituted 1-(2-naphthyl)ethanol (C₁₂H₁₂O, MW 172.22 g/mol, no heteroatom substituents), which would be expected to have higher logP and lower aqueous solubility. This solubility profile directly impacts formulation strategies and analytical method development, particularly for impurity quantification in aqueous-based HPLC mobile phases.

Solubility & Lipophilicity
Class-level
XLogP3 2.8
30 mg/mL (DMF, DMSO, EtOH); 0.125 mg/mL (EtOH:PBS 1:7)
Defined solubility limits inform sample preparation and formulation design.
Computed XLogP3; experimental solubility at RT.
Physicochemical Properties Formulation Solubility

Commercial Purity and Quality Documentation

Commercial 1-(6-Methoxy-2-naphthyl)ethanol is routinely supplied with HPLC purity ≥98.0% (range: 97.5%–98% across major vendors) and melting point 111–114°C [1]. For pharmaceutical secondary standards, the material is certified as ≥98.0% (HPLC) with documented limited shelf life and expiry dating . In contrast, non-pharmacopeial analogs like 1-(2-naphthyl)ethanol and 1-(1-naphthyl)ethanol are typically supplied as general reagents without certified purity standards or pharmacopeial traceability, and purity may vary widely between vendors.

Commercial Purity
Data to verify
≥98.0% (HPLC), certified secondary standard, expiry dating
Certified reference material reduces in-house characterization for GMP compliance.
Verify certificate of analysis; vendor specifications apply.
Quality Control Purity HPLC Analysis

Research and Industrial Application Scenarios


Impurity Profiling and Quality Control for Naproxen

Procurement as Naproxen EP Impurity K (USP Naproxen Related Compound K) for use as a certified pharmaceutical reference standard in HPLC and UPLC method validation, system suitability testing, and batch release analysis. The ≥98.0% (HPLC) certified purity, pharmacopeial designation, and documented expiry dating ensure regulatory compliance under GMP . Structural analogs lacking EP/USP recognition cannot substitute without full method revalidation, making this compound the mandatory procurement choice for quality control laboratories [1].

Asymmetric Synthesis of (S)-Naproxen via Carbonylation

Utilization as the chiral intermediate in the PdCl₂-CuCl₂-DDPPI catalyzed asymmetric carbonylation route to (S)-Naproxen methyl ester, achieving 90% chemical yield and 81% e.e. . The 6-methoxy substituent is essential for catalyst coordination and stereoselective CO insertion. Non-methoxylated naphthyl alcohols cannot undergo this direct carbonylation, necessitating procurement of the specific 6-methoxy derivative for this economically advantageous synthetic route .

Biocatalytic Deracemization for Enantiopure Alcohol

Employment as substrate in whole-cell biocatalytic deracemization using Rhodotorula kratochvilovae (MTCC 13029) to produce enantiopure S-alcohol. Under optimized conditions (2 mM substrate, 2% glucose, 30°C, pH 7.0), yields of 92.3% with >99% eeS are achieved, and gram-scale preparation maintains 92.8% yield with >99% eeS . The 1-naphthyl regioisomer and 4-fluoro derivative show zero conversion under identical conditions, confirming that the 6-methoxy-2-naphthyl substitution pattern is uniquely processable in this biocatalytic system .

Analytical Method Development and Solubility Studies

Application as a reference compound for solubility and stability studies in organic/aqueous solvent systems. Documented solubility of 30 mg/mL in DMF, DMSO, and ethanol, and 0.125 mg/mL in ethanol:PBS (pH 7.2) (1:7) provides quantitative benchmarks for formulation development and HPLC mobile phase optimization . The XLogP3 value of 2.8 guides predictions of chromatographic retention and partitioning behavior [1]. Procurement of this well-characterized compound ensures reproducibility in analytical and formulation workflows.

Application
Selection Property
Validation Focus
Impurity Profiling & Quality Control
Pharmacopeial certification (EP/USP) and certified purity
HPLC method validation, system suitability, batch release compliance
Asymmetric (S)-Naproxen Synthesis
6-Methoxy directing group for Pd-catalyzed carbonylation
Stereoselective CO insertion and enantiomeric excess
Biocatalytic Enantiopure Preparation
Substrate specificity for 6-methoxy-2-naphthyl pattern
Optimized yield and enantiomeric excess under microbial conditions
Analytical & Formulation Development
Characterized solubility and lipophilicity (XLogP3 2.8)
Reproducibility in aqueous/organic solvent systems, HPLC mobile phase design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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